

Physical properties of dimethyl trithiocarbonate (melting point, boiling point, density)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethyl trithiocarbonate*

Cat. No.: *B3050028*

[Get Quote](#)

A Technical Guide to the Physical Properties of Dimethyl Trithiocarbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of **dimethyl trithiocarbonate** ($C_3H_6S_3$), a compound utilized in various organic synthesis applications, including as a reagent for the preparation of dithiocarboxylate derivatives and certain heterocyclic compounds.^[1] Accurate knowledge of its physical characteristics is fundamental for its proper handling, application in experimental design, and for process scale-up in drug development.

Physical Properties of Dimethyl Trithiocarbonate

Dimethyl trithiocarbonate is a yellow liquid known for its strong, unpleasant odor.^[1] The following table summarizes its key physical properties based on available data.

Property	Value	Conditions
Melting Point	-3 °C	Standard Pressure
Boiling Point	101-102 °C	at 12-16 hPa
256.2 °C	at 760 mmHg (Standard Pressure)	
Density	1.254 g/cm ³	at 25 °C

Data sourced from multiple chemical databases and suppliers.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Experimental Protocols for Physical Property Determination

While specific experimental documentation for the characterization of **dimethyl trithiocarbonate** is not publicly detailed, the following sections describe standard laboratory protocols for determining the melting point, boiling point, and density of a liquid chemical compound. These methodologies represent the standard practices that would be employed in a research setting to obtain the values cited above.

Melting Point Determination

The melting point of a substance is the temperature at which it changes state from solid to liquid. For compounds like **dimethyl trithiocarbonate**, which melts at a sub-zero temperature, a cryostat or a specialized low-temperature apparatus is required.

Apparatus:

- Melting point apparatus with a cooling stage (e.g., a cryostat)
- Capillary tubes
- Low-temperature thermometer (calibrated)
- Sample of **dimethyl trithiocarbonate**

Procedure:

- A small, finely powdered sample of solidified **dimethyl trithiocarbonate** is loaded into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in the cooling block of the melting point apparatus.
- The temperature of the block is lowered until the sample is completely frozen.
- The temperature is then slowly increased at a rate of 1-2 °C per minute while the sample is observed through the magnifying lens.
- The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted into a clear liquid. For a pure substance, this range should be narrow.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. As this property is pressure-dependent, it is crucial to record the atmospheric or applied pressure at which the measurement is taken.

Apparatus:

- Small-scale distillation apparatus (e.g., Hickman still) or a Thiele tube
- Heat source (e.g., heating mantle or oil bath)
- Thermometer (calibrated)
- Boiling chips
- Sample of **dimethyl trithiocarbonate**

Procedure (Micro-scale):

- A small volume (a few milliliters) of **dimethyl trithiocarbonate** is placed in a test tube along with a boiling chip to ensure smooth boiling.

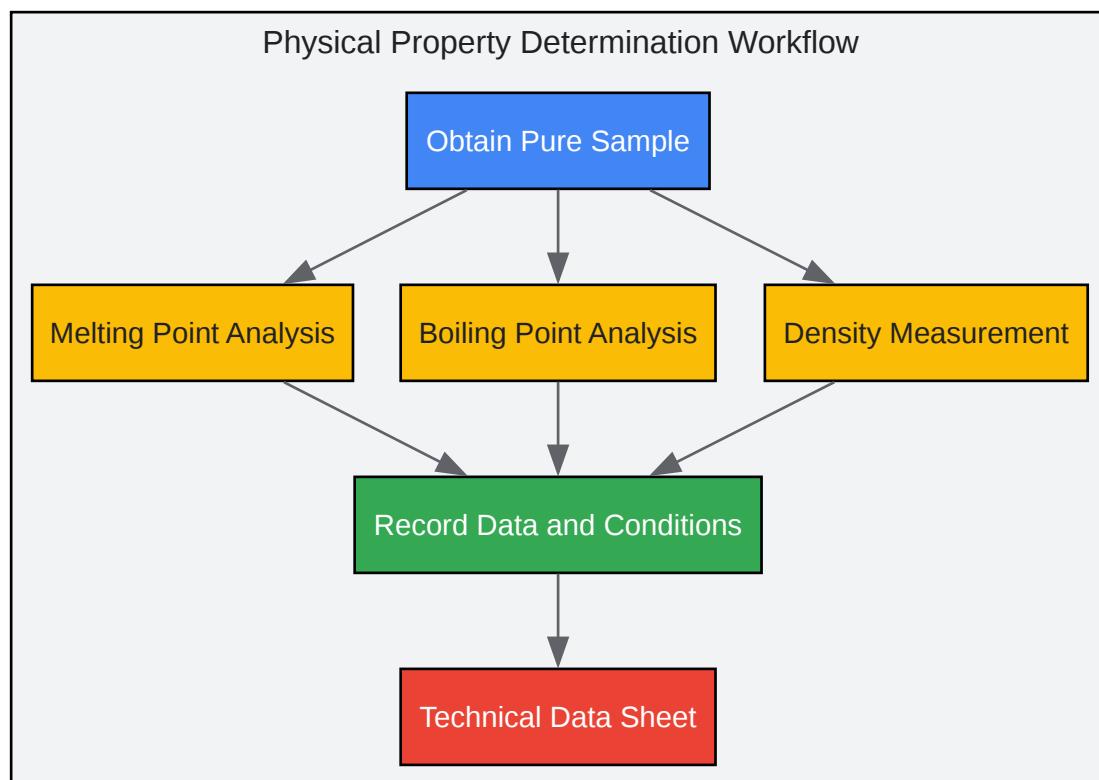
- A thermometer is positioned in the test tube such that the bulb is just above the surface of the liquid.
- The apparatus is gently heated.
- As the liquid boils, a ring of condensing vapor will rise. The temperature is recorded when this vapor ring stabilizes on the thermometer bulb. This temperature is the boiling point at the recorded atmospheric pressure.
- For measurements at reduced pressure (as cited in the table), the apparatus is connected to a vacuum pump, and the pressure is monitored with a manometer. The procedure is then followed as described above.

Density Determination

Density is the mass of a substance per unit volume. It is typically measured at a specific temperature, as density varies with temperature.

Apparatus:

- Pycnometer (a flask with a specific, accurately known volume)
- Analytical balance (accurate to ± 0.0001 g)
- Constant temperature water bath
- Thermometer
- Sample of **dimethyl trithiocarbonate**


Procedure:

- The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed on the analytical balance.
- The pycnometer is filled with **dimethyl trithiocarbonate**.

- The filled pycnometer is placed in a constant temperature water bath until it reaches thermal equilibrium (e.g., 25 °C).
- The volume is adjusted precisely to the pycnometer's calibration mark, and any excess liquid is carefully removed from the outside.
- The filled pycnometer is weighed again to determine the mass of the liquid.
- The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Workflow for Physical Property Characterization

The following diagram illustrates the logical workflow for the physical characterization of a chemical compound like **dimethyl trithiocarbonate**.

[Click to download full resolution via product page](#)

Caption: Workflow for determining the physical properties of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dimethyl trithiocarbonate - Wikipedia [en.wikipedia.org]
- 2. DIMETHYL TRITHIOCARBONATE | 2314-48-9 [amp.chemicalbook.com]
- 3. dimethyl trithiocarbonate | 2314-48-9 [chemnet.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [Physical properties of dimethyl trithiocarbonate (melting point, boiling point, density)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3050028#physical-properties-of-dimethyl-trithiocarbonate-melting-point-boiling-point-density>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com